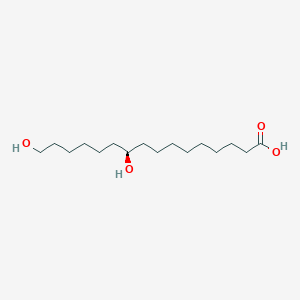
(R)-10,16-Dihydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Salvia and Agave americana with data available.
Wissenschaftliche Forschungsanwendungen
Cutin Monomer Synthesis and Fungal Activation
(R)-10,16-Dihydroxyhexadecanoic acid, a cutin monomer, has been synthesized asymmetrically. The stereoisomers of this acid show varying abilities to activate fungal pathogens like Colletotrichum trifolii, indicating its potential role in plant protection and pathogen interaction studies (Ahmed et al., 2003).
Material Synthesis for Aliphatic Polyesters
This compound has been used to synthesize monomers and oligomers that can be utilized as raw materials for creating bio-polyesters and other chemicals. This use leverages the physical properties, non-toxicity, and abundance of these compounds, making them a promising material for sustainable production (Arrieta-Báez et al., 2011).
Polymerization for Environmental Applications
The polymerization of this compound has been explored to create polyesters with varying physicochemical properties. These polymers, obtained from tomato cuticle monomers, demonstrate different solubility and structural characteristics, making them potential candidates for various environmental applications (Gómez-Patiño et al., 2015).
Oligomerization and Enzymatic Catalysis
The enzymatic oligomerization of this compound and its methyl ester has been studied, revealing the production of linear polyesters. This research contributes to understanding the enzymatic processes involved and the potential applications of these polyesters in various fields, including materials science (Gómez-Patiño et al., 2013).
Cutin Degradation and Structural Analysis
Studies on the degradation of cutin from various fruits have provided insights into its molecular architecture. By understanding the structure and components of cutin, like this compound, researchers can explore its potential applications in biopolymers and protective coatings (Tian et al., 2008).
Eigenschaften
Molekularformel |
C16H32O4 |
|---|---|
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
(10R)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1 |
InChI-Schlüssel |
VJZBXAQGWLMYMS-OAHLLOKOSA-N |
Isomerische SMILES |
C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonyme |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




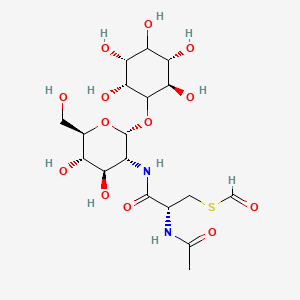

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
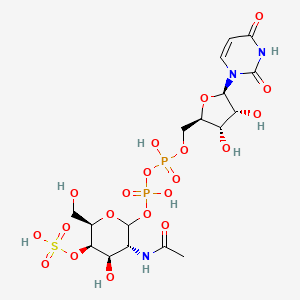
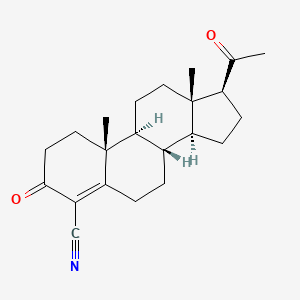
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)
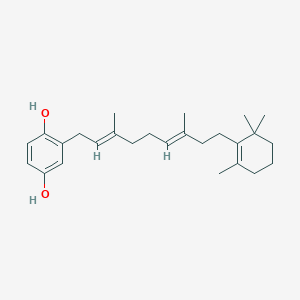
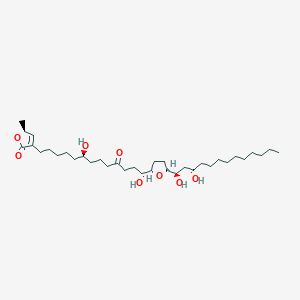
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)


![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)